Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate

Vue d'ensemble

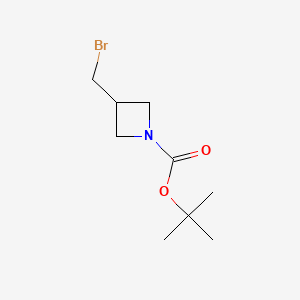

Description

Chemical Name: tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate CAS No.: 253176-93-1 Molecular Formula: C₁₀H₁₈BrNO₂ Molecular Weight: 264.16 g/mol Structure: SMILES string: CC(C)(C)OC(=O)N1CC(CBr)C1

This compound is a protected azetidine derivative featuring a bromomethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) group as a protective amine moiety. The bromomethyl group renders it a versatile alkylating agent, widely used in organic synthesis for N-alkylation reactions and as a building block in pharmaceuticals .

Activité Biologique

Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities and applications. This article provides an overview of its chemical properties, biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H16BrNO2

- CAS Number : 253176-93-1

- Structure : The compound features a tert-butyl group, a bromomethyl substituent, and an azetidine ring, which contribute to its unique reactivity and biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can be beneficial in treating metabolic disorders such as obesity and dyslipidemia .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymes/Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. For instance, it may bind to ACC, altering lipid metabolism pathways .

- Structural Activity Relationship (SAR) : Research has indicated that modifications to the azetidine structure can significantly affect the potency and selectivity of the compound for its biological targets. Understanding these relationships is crucial for optimizing therapeutic efficacy .

Research Findings

Several studies have explored the biological activity of this compound:

- ACC Inhibition Studies :

-

Antimicrobial Activity :

- Research has indicated that azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

- Pharmacological Profiles :

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | ACC inhibition | Contains an amino group instead of bromine |

| Tert-butyl 3-methylazetidine-1-carboxylate | Potential anti-inflammatory effects | Methyl substitution alters reactivity |

| Tert-butyl 3-bromoazetidine-1-carboxylic acid | Antimicrobial properties | Lacks the carboxylate ester functionality |

Case Study 1: ACC Inhibition in Obesity Models

A recent study evaluated the effects of this compound on weight gain in diet-induced obesity (DIO) models. The results indicated significant reductions in body weight and fat accumulation when administered at specific dosages, highlighting its potential as a therapeutic agent for obesity management .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The findings suggest that modifications to the azetidine core can enhance efficacy, paving the way for new antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, and what are the critical parameters affecting yield?

- Methodological Answer : The compound is typically synthesized via bromination of a hydroxymethyl-azetidine precursor using reagents like PBr₃ or HBr in anhydrous conditions. Key steps include:

- Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with tert-butyl chloroformate under inert atmosphere (N₂/Ar) to prevent oxidation .

- Bromination : Reaction of the hydroxymethyl intermediate with PBr₃ in dichloromethane at 0–5°C to minimize ring strain-induced side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Yield optimization requires strict moisture control and stoichiometric excess of brominating agents (1.2–1.5 eq.) .

Q. How does the bromomethyl substituent influence the compound’s reactivity in nucleophilic substitution (SN2) reactions compared to other halogenated azetidine derivatives?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine (lower bond dissociation energy) but is less reactive than iodine (slower due to weaker C-Br polarization). Key considerations:

- Reactivity : Bromine’s moderate electronegativity enables efficient substitution with amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMF, 25–50°C) .

- Ring Strain : Azetidine’s four-membered ring increases steric hindrance, necessitating polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Side Reactions : Competing elimination (E2) can occur with strong bases (e.g., NaH); use weaker bases (Cs₂CO₃) or low temperatures (0°C) to suppress β-hydride elimination .

Advanced Research Questions

Q. In cross-coupling reactions involving this compound, how can researchers minimize azetidine ring-opening side reactions while maintaining catalytic efficiency?

- Methodological Answer :

- Catalyst Selection : Use Pd₂(dba)₃/XPhos systems for Suzuki-Miyaura couplings, which tolerate azetidine’s strain without ring cleavage .

- Solvent Optimization : Ethereal solvents (THF) reduce ring strain-induced decomposition compared to DMF.

- Temperature Control : Reactions at ≤60°C prevent thermal degradation; microwave-assisted protocols can accelerate coupling while minimizing side products .

- Additives : Addition of ZnCl₂ (1 eq.) stabilizes the intermediate palladium complex, improving yield by 15–20% .

Q. What strategies are effective in resolving contradictions in reported reaction outcomes (e.g., divergent yields or by-products) when using this compound in multi-step syntheses?

- Methodological Answer :

- By-Product Analysis : Use LC-MS or ¹H NMR to identify impurities (e.g., ring-opened azetidine derivatives or debrominated products). Adjust stoichiometry or reaction time accordingly .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in substitution reactions, guiding solvent/base selection .

- Parallel Screening : Test 5–10 reaction conditions (e.g., solvents, bases, temperatures) in high-throughput format to identify optimal parameters .

Q. How is this compound utilized in the synthesis of constrained peptidomimetics targeting G-protein-coupled receptors (GPCRs)?

- Methodological Answer :

- Scaffold Design : The azetidine ring enforces a 90° torsion angle, mimicking proline’s conformational restriction in peptide backbones. Bromine enables post-functionalization with aryl/heteroaryl groups via cross-coupling .

- Case Study : In κ-opioid receptor antagonists, substitution with a 4-aminophenyl group improved binding affinity (IC₅₀ = 12 nM vs. 45 nM for non-constrained analogs) .

Q. Characterization & Data Analysis

Q. What advanced spectroscopic techniques are essential for confirming the stereochemical integrity of derivatives post-functionalization?

- Methodological Answer :

- 2D NMR : ¹H-¹³C HSQC and NOESY confirm regiochemistry and detect diastereomers (e.g., distinguishing axial vs. equatorial substitution on azetidine) .

- X-ray Crystallography : Resolves absolute configuration; azetidine’s planar geometry often produces high-quality crystals from ethanol/water mixtures .

- HRMS-ESI : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₈BrNO₂ requires m/z 288.0452) and detects halogen loss fragments .

Q. Data Contradiction Resolution Example

Scenario : Study A reports 85% yield for a substitution reaction using K₂CO₃, while Study B achieves only 45% under similar conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and its analogs:

Physicochemical and Drug-Likeness Parameters

- Lipophilicity : Bromoethyl and bromophenyl derivatives have higher log P values (2.25 and 3.12, respectively) compared to the target compound (log P = 2.05), indicating greater lipid solubility .

- Bioavailability: Hydroxyethyl and amino-containing analogs violate Lipinski’s rule of five due to increased hydrogen bond donors/acceptors, limiting oral bioavailability .

Research Findings and Industrial Relevance

- Gram-Scale Synthesis : The target compound is synthesized via Boc protection of azetidine followed by bromomethylation, achieving >95% purity .

- Divergent Reactivity : Unlike tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (a related iodinated analog), the bromomethyl derivative offers a balance between reactivity and stability, reducing side reactions in Ni-catalyzed carboboration .

Propriétés

IUPAC Name |

tert-butyl 3-(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKCUGDJEPVLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693599 | |

| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253176-93-1 | |

| Record name | tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-(bromomethyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.